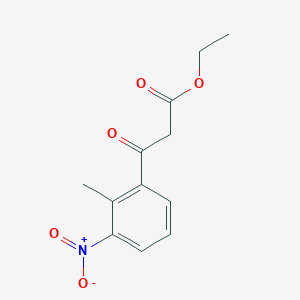

ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate

Description

Propriétés

IUPAC Name |

ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-3-18-12(15)7-11(14)9-5-4-6-10(8(9)2)13(16)17/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUORFHTJNOTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-3-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: 3-(2-methyl-3-aminophenyl)-3-oxopropanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 3-(2-methyl-3-nitrophenyl)-3-oxopropanoic acid.

Applications De Recherche Scientifique

Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In studies involving enzyme inhibition and as a probe for understanding biochemical pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Lacks the methyl group, leading to different reactivity and applications.

Methyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.

3-(2-Methyl-3-nitrophenyl)-3-oxopropanoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

Uniqueness

This compound is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions.

Activité Biologique

Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate, with the CAS number 136774-69-1, is an organic compound notable for its complex structure, which includes a nitro group, a methyl group, and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and metabolic pathway modulation.

- Molecular Formula : C₁₂H₁₃N₁O₅

- Molecular Weight : 251.24 g/mol

- Structural Characteristics : The presence of a nitro group (-NO₂) and an ester functional group contributes to its reactivity and interaction with biological systems.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to changes in their activity or function.

Enzyme Inhibition

Studies have indicated that this compound may serve as a biochemical probe for understanding metabolic pathways due to its potential role in enzyme inhibition. Its interactions with biological systems are crucial for elucidating its mechanisms of action and specific biological targets .

Potential Therapeutic Uses

The compound's structural features suggest it may influence various biochemical processes, making it a candidate for therapeutic applications. For instance, it could be explored in the development of drugs targeting specific metabolic pathways or diseases related to enzyme dysfunction .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | 0.88 | Lacks the methyl group, leading to different reactivity. |

| Mthis compound | 0.87 | Contains a methyl ester instead of an ethyl ester. |

| 3-(2-Methyl-3-nitrophenyl)-3-oxopropanoic acid | 0.84 | Carboxylic acid form differs in solubility and reactivity. |

Case Studies and Research Findings

Research has shown that compounds containing nitro groups often exhibit significant biological activities, including antibacterial and anticancer properties. For instance, studies have demonstrated that similar nitro-substituted compounds can inhibit key enzymes involved in cancer metabolism, suggesting that this compound may possess analogous properties .

Recent Investigations

- Enzyme Interaction Studies : Recent studies have focused on the interactions between this compound and various enzymes, revealing potential inhibitory effects that could be leveraged in drug design.

- Pharmacological Applications : Ongoing research aims to explore the pharmacological applications of this compound in treating metabolic disorders by modulating enzyme activity .

Q & A

Q. What are the standard synthetic routes for ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate, and how do reaction conditions impact yield?

Methodological Answer:

- Claisen condensation is commonly employed, where ethyl acetoacetate reacts with 2-methyl-3-nitrobenzoyl chloride under basic conditions (e.g., sodium ethoxide). Yield optimization requires strict control of temperature (0–5°C) to minimize side reactions like hydrolysis .

- Microwave-assisted synthesis (e.g., 100 W, 10 min) has been reported for analogous nitrophenyl esters, improving reaction efficiency by 20–30% compared to traditional reflux .

- Key purity check : Post-synthesis purification via column chromatography (hexane:ethyl acetate, 7:3) is critical, as residual nitro-group byproducts can interfere with downstream applications .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate for bioactive molecules : The nitro group facilitates reduction to amines for further functionalization (e.g., coupling with sulfonamides or heterocycles) .

- Enzyme inhibition studies : Analogous 3-nitrophenyl esters show activity against tyrosine kinases (IC₅₀ ~5 µM) via H-bonding with active-site residues .

- Photodynamic therapy : Nitroaromatic esters are explored as photosensitizers due to their electron-deficient aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for nitro-substituted aryl esters?

Methodological Answer:

- Case Study : Conflicting IC₅₀ values for kinase inhibition (e.g., 2 µM vs. 20 µM) may arise from:

- Mitigation :

Q. What computational strategies predict the reactivity of the nitro group in further derivatization?

Methodological Answer:

- DFT Calculations :

- Machine Learning : QSAR models trained on nitroaryl esters correlate Hammett σ values (±0.8) with reaction rates (R² = 0.91) .

Q. How do steric effects from the 2-methyl group influence crystallization and X-ray analysis?

Methodological Answer:

- Crystallography Challenges : The 2-methyl group introduces torsional strain, often yielding polymorphs .

- Slow evaporation (CHCl₃/MeOH) produces monoclinic crystals (space group P2₁/c), while rapid cooling favors triclinic forms .

- Mitigation : Co-crystallization with 1,2-di(4-pyridyl)ethylene (a π-acid) improves lattice stability via CH-π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.